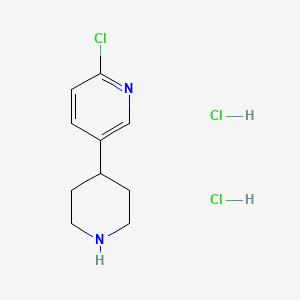![molecular formula C6H11NO B13583500 3-Oxa-6-azabicyclo[3.2.1]octane](/img/structure/B13583500.png)
3-Oxa-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxa-6-azabicyclo[3.2.1]octane is a bicyclic compound that contains both nitrogen and oxygen atoms within its structure.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-6-azabicyclo[3.2.1]octane typically involves the construction of the bicyclic scaffold through various organic reactions. One common method involves the use of intramolecular cyclization reactions. For example, starting with a suitable precursor, such as a linear or cyclic amine, the compound can be synthesized through a series of steps that include cyclization, reduction, and functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxa-6-azabicyclo[3.2.1]octane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to more reduced forms.
Substitution: Substitution reactions can replace specific atoms or groups within the compound with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate the reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carbonyl-containing derivatives, while reduction reactions may produce amine or alcohol derivatives .
Applications De Recherche Scientifique
3-Oxa-6-azabicyclo[3.2.1]octane has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Mécanisme D'action
The mechanism of action of 3-Oxa-6-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites within biological molecules, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 3-Oxa-6-azabicyclo[3.2.1]octane include other bicyclic compounds such as:
- 2-Azabicyclo[3.2.1]octane
- 8-Azabicyclo[3.2.1]octane
- 8-Oxa-3-azabicyclo[3.2.1]octane
Uniqueness
What sets this compound apart from these similar compounds is its specific arrangement of nitrogen and oxygen atoms within the bicyclic structure.
Propriétés
Formule moléculaire |
C6H11NO |
|---|---|
Poids moléculaire |
113.16 g/mol |
Nom IUPAC |
3-oxa-6-azabicyclo[3.2.1]octane |
InChI |
InChI=1S/C6H11NO/c1-5-2-7-6(1)4-8-3-5/h5-7H,1-4H2 |
Clé InChI |
LTSZCNPXKJFUNP-UHFFFAOYSA-N |
SMILES canonique |
C1C2CNC1COC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-1-[2-(difluoromethoxy)phenyl]ethanol](/img/structure/B13583419.png)

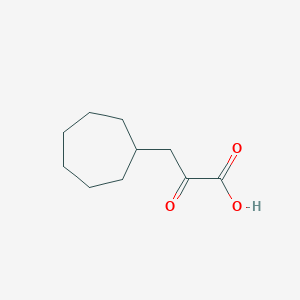
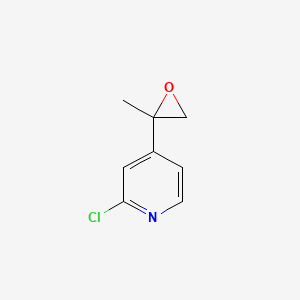
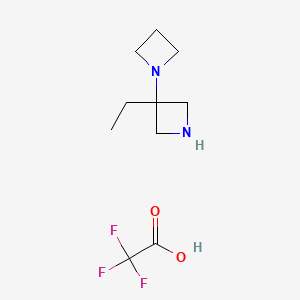

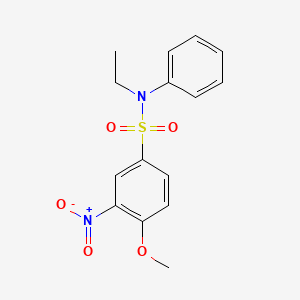
![2-[1-(3-Chlorophenyl)cyclobutyl]ethan-1-amine](/img/structure/B13583466.png)
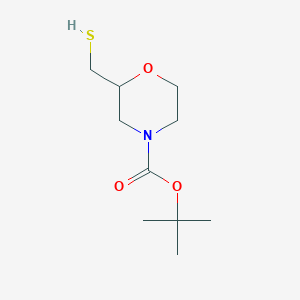
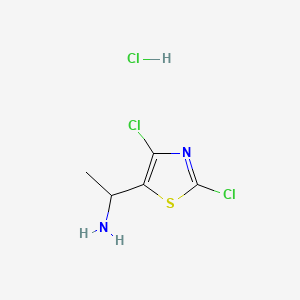
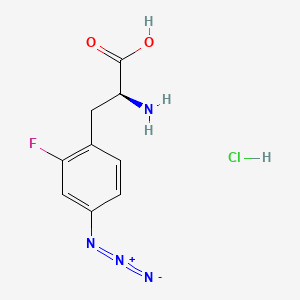
![N-(1-benzylpiperidin-4-yl)-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B13583478.png)
